h-NTPDase-IN-4
CAS No.:
Cat. No.: VC14593218
Molecular Formula: C22H8F12N2S
Molecular Weight: 560.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H8F12N2S |
---|---|
Molecular Weight | 560.4 g/mol |
IUPAC Name | 4,7-bis[3,5-bis(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidine |
Standard InChI | InChI=1S/C22H8F12N2S/c23-19(24,25)11-1-9(2-12(5-11)20(26,27)28)15-7-37-18-16(35-8-36-17(15)18)10-3-13(21(29,30)31)6-14(4-10)22(32,33)34/h1-8H |
Standard InChI Key | TYDAPAGFPMDHHZ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC3=C2N=CN=C3C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Introduction
Biochemical Context of NTPDases and Therapeutic Targeting
The NTPDase Enzyme Family
Chemical and Pharmacological Profile of h-NTPDase-IN-4
Structural Characteristics
h-NTPDase-IN-4 belongs to a class of fluorinated anthraquinone derivatives optimized for NTPDase inhibition. Key structural features include:
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A central anthraquinone core substituted with trifluoromethyl groups.
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A sulfonate moiety enhancing solubility in polar solvents like DMF (56.04 mg/mL) .
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A thioether linkage contributing to membrane permeability.
Table 1: Physicochemical Properties of h-NTPDase-IN-4
Property | Value |
---|---|
Molecular Formula | C₂₂H₈F₁₂N₂S |
Molecular Weight | 560.36 g/mol |
CAS Number | 2939933-09-0 |
Solubility (DMF) | 56.04 mg/mL (100 mM) |
Storage Conditions | -20°C, shipped with blue ice |
Inhibitory Potency Across NTPDase Isoforms
h-NTPDase-IN-4 exhibits a unique pan-inhibitory profile, with varying IC₅₀ values across isoforms:
Table 2: IC₅₀ Values of h-NTPDase-IN-4 for Human NTPDases
NTPDase Isoform | IC₅₀ (μM) |
---|---|
NTPDase1 | 3.58 |
NTPDase2 | 10.21 |
NTPDase3 | 0.13 |
NTPDase8 | 13.57 |
The submicromolar potency against NTPDase3 suggests high affinity for this isoform, potentially due to structural complementarity with its active site .
Mechanism of Action and Selectivity
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